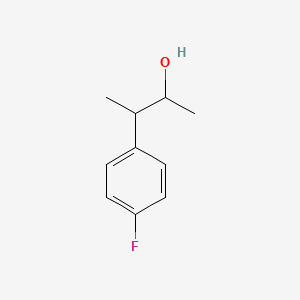

3-(4-Fluorophenyl)butan-2-ol

Description

Significance of Fluorine Substitution in Organic Molecules for Research Design

The substitution of hydrogen with fluorine in organic molecules is a widely employed strategy in the design of new chemical entities, particularly in medicinal chemistry. tandfonline.comrsc.org The fluorine atom, despite being the most electronegative element, is relatively small (van der Waals radius of 1.47 Å), comparable to a hydrogen atom (1.20 Å). tandfonline.com This unique combination of size and electronic character allows fluorine to be introduced into a molecule often without significant steric alteration, yet inducing profound changes in its physicochemical and biological properties. tandfonline.com

Key effects of fluorination include:

Metabolic Stability: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making it resistant to metabolic cleavage by enzymes like cytochrome P450. tandfonline.com This can block metabolically vulnerable sites in a drug candidate, prolonging its duration of action. acs.org

Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution of a molecule, potentially leading to enhanced, and more selective, binding interactions with target proteins through electrostatic interactions or hydrogen bonds. tandfonline.comtandfonline.com

Physicochemical Properties: Fluorine substitution can modulate properties such as lipophilicity (a key factor in membrane permeability and bioavailability) and pKa. acs.orgsoton.ac.uk The introduction of fluorine often increases lipophilicity, which can improve a compound's ability to cross biological membranes. acs.org

These modifications are crucial in tuning the pharmacokinetic and pharmacodynamic profiles of research compounds and active pharmaceutical ingredients. tandfonline.com Furthermore, the isotope ¹⁸F is a widely used positron emitter for Positron Emission Tomography (PET) imaging, making fluorinated molecules valuable as diagnostic agents. tandfonline.comtandfonline.com

Overview of Butan-2-ol Scaffolds in Chemical Synthesis

The butan-2-ol moiety is a common structural unit in organic chemistry. As a secondary alcohol, it serves as a versatile synthetic intermediate. bldpharm.com Its hydroxyl group can undergo a variety of chemical transformations, including oxidation to the corresponding ketone (butanone), esterification to form esters, and etherification. bldpharm.com

The butan-2-ol scaffold is chiral, with the hydroxyl-bearing carbon atom being a stereocenter. This means it can exist as two distinct enantiomers, (R)-butan-2-ol and (S)-butan-2-ol. bldpharm.com This chirality is of significant interest in asymmetric synthesis, where the use of a specific enantiomer of a starting material can direct the stereochemical outcome of a reaction, a critical consideration in the synthesis of complex molecules like pharmaceuticals where only one enantiomer may possess the desired biological activity. The butan-2-ol substructure is found in various complex molecules, including antifungal agents like Voriconazole, highlighting its importance in medicinal chemistry. researchgate.net

Scope and Academic Relevance of 3-(4-Fluorophenyl)butan-2-ol Studies

While extensive research exists for the broader class of fluorinated compounds and butanol derivatives, specific academic studies on this compound (CAS Number: 1087411-17-3) are not widely represented in the available literature. bldpharm.com Its structural isomer, 4-(4-fluorophenyl)butan-2-ol, has been synthesized and characterized as an intermediate in the development of selective serotonin (B10506) receptor modulators.

The academic relevance of this compound lies in its potential as a chiral building block for organic synthesis. It combines the influential 4-fluorophenyl group with a chiral secondary alcohol function. Plausible synthetic routes, such as the Grignard reaction between 1-(4-fluorophenyl)ethylmagnesium bromide and acetaldehyde (B116499) or the reduction of the precursor ketone, 3-(4-fluorophenyl)butan-2-one, are well-established in principle. libretexts.orgvedantu.com

Given the properties conferred by its functional groups, this compound is a candidate for investigation in several areas:

As an intermediate for new pharmaceutical agents, where the fluorophenyl group can enhance metabolic stability and binding, and the chiral alcohol provides a point for further structural elaboration.

In materials science, as a component of more complex molecules with specific physical properties.

In fundamental studies of stereoselective reactions and chiral recognition.

The lack of extensive data highlights an opportunity for further research to synthesize, characterize, and explore the potential applications of this specific fluorinated butanol derivative.

Predicted Physicochemical and Spectroscopic Data

While experimental data is scarce, the properties of this compound can be predicted based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties for this compound

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₁₀H₁₃FO |

| Molecular Weight | 168.21 g/mol |

| CAS Number | 1087411-17-3 bldpharm.com |

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound Predicted shifts are based on fundamental principles and comparison with isomers. Actual experimental values may vary.

Click to view predicted NMR data

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |

| ~ 7.20 (dd) | 2H, Ar-H (ortho to F) | ~ 142 (d) | Ar-C (ipso) |

| ~ 7.00 (t) | 2H, Ar-H (meta to F) | ~ 129 (d) | Ar-CH (ortho to F) |

| ~ 3.8-4.0 (m) | 1H, CH-OH | ~ 115 (d) | Ar-CH (meta to F) |

| ~ 2.9-3.1 (m) | 1H, CH-Ar | ~ 161 (d) | Ar-C-F |

| ~ 1.25 (d) | 3H, CH-CH₃ | ~ 70 | CH-OH |

| ~ 1.20 (d) | 3H, CH(OH)-CH₃ | ~ 45 | CH-Ar |

| (variable) | 1H, OH | ~ 22 | CH-CH₃ |

| ~ 20 | CH(OH)-CH₃ |

Structure

3D Structure

Properties

CAS No. |

1087411-17-3 |

|---|---|

Molecular Formula |

C10H13FO |

Molecular Weight |

168.21 g/mol |

IUPAC Name |

3-(4-fluorophenyl)butan-2-ol |

InChI |

InChI=1S/C10H13FO/c1-7(8(2)12)9-3-5-10(11)6-4-9/h3-8,12H,1-2H3 |

InChI Key |

WUHCMAHDDSWFLE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)C(C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 4 Fluorophenyl Butan 2 Ol and Its Analogs

Retrosynthetic Analysis Approaches

Retrosynthetic analysis is a foundational technique in planning organic syntheses, where a target molecule is deconstructed into simpler, commercially available precursors through a series of logical disconnections. mdpi.com

Disconnection Strategies for Aryl-Butanol Scaffolds

The aryl-butanol scaffold present in 3-(4-Fluorophenyl)butan-2-ol offers several strategic locations for bond disconnection. A primary and effective strategy involves disconnecting the carbon-carbon bond adjacent to the aromatic ring or the carbon-oxygen bond of the alcohol.

A logical disconnection is the C-O bond of the hydroxyl group, which points to a functional group interconversion (FGI) from a ketone. This identifies 4-(4-Fluorophenyl)butan-2-one (B2833253) as a key intermediate. This ketone is a prochiral molecule, making it an excellent precursor for asymmetric synthesis to access specific enantiomers of the target alcohol.

Another common disconnection strategy for aryl scaffolds is breaking a carbon-carbon bond. unimi.it For the this compound structure, a disconnection of the C2-C3 bond would lead to precursors such as a derivative of 4-fluoroacetophenone and an ethyl nucleophile, or alternatively, disconnecting the C3-C4 bond would suggest precursors like 4-fluorobenzaldehyde (B137897) and a propyl derivative. However, the most strategically advantageous disconnection remains the C-O bond, leveraging the readily available ketone for subsequent stereoselective reduction.

A further deconstruction of the aryl-butanol framework can involve the C-C bond of the butanyl chain or even the aryl C-F bond, though these are generally less common for this specific target. The deconstruction of a core aromatic ring is considered a powerful simplifying step in retrosynthesis as it can significantly reduce the complexity of the target. unimi.it

| Target Molecule | Key Disconnection | Precursor(s) |

| This compound | C-O (Alcohol) | 4-(4-Fluorophenyl)butan-2-one |

| This compound | C2-C3 (Butanol chain) | 1-(4-Fluorophenyl)ethan-1-one, Ethyl Grignard reagent |

| 4-(4-Fluorophenyl)butan-2-one | C3-C4 (Butanone chain) | 4-Fluorobenzaldehyde, Acetone enolate |

Functional Group Interconversion (FGI) in Synthetic Planning

Functional Group Interconversion (FGI) is the process of converting one functional group into another and is a critical component of retrosynthetic analysis. sctunisie.org In the synthesis of this compound, the most pivotal FGI is the reduction of the ketone functional group in 4-(4-Fluorophenyl)butan-2-one to the secondary alcohol.

This transformation is typically achieved through the use of various reducing agents.

Hydride Reagents : Agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used for this type of reduction. While effective, these reagents are typically not stereoselective on their own and will produce a racemic mixture of the (2R, 3S/2S, 3R) and (2S, 3S/2R, 3R) diastereomers.

Catalytic Hydrogenation : This method involves hydrogen gas and a metal catalyst (e.g., Palladium, Platinum, Nickel). Similar to hydride reagents, standard catalytic hydrogenation of the prochiral ketone will result in a racemic alcohol.

The strategic importance of FGI lies in its ability to simplify the synthetic route by allowing for the use of a more stable or readily accessible precursor, in this case, the ketone. sctunisie.orgmdpi.com The choice of reagent for the FGI step is crucial, especially when stereoselectivity is desired.

Computer-Aided Retrosynthesis in Complex Molecule Design

In recent years, computer-aided synthesis planning (CASP) has become a powerful tool to accelerate the design of synthetic routes for complex molecules. bohrium.com These programs use extensive databases of chemical reactions and sophisticated algorithms to propose retrosynthetic pathways. mdpi.combohrium.com

For a molecule like this compound, a CASP tool such as SYNTHIA™ could rapidly identify the key disconnection at the C-O bond, suggesting 4-(4-Fluorophenyl)butan-2-one as the immediate precursor. nih.govresearchgate.net The software can analyze the target structure and propose multiple routes based on known chemical transformations, scoring them based on factors like reaction yield, atom economy, and the cost of starting materials. acs.org

These tools are particularly valuable for more complex analogs, where human intuition might be limited. acs.org By analyzing the molecule's topology and functional groups, the software can suggest both common and unconventional disconnection strategies, potentially revealing more efficient or innovative synthetic pathways. bohrium.comnih.gov

Asymmetric Synthesis of Chiral this compound and its Enantiomers

The presence of two chiral centers in this compound means it can exist as four possible stereoisomers. The selective synthesis of a single enantiomer is crucial for applications in pharmaceuticals and materials science. This is typically achieved through asymmetric reduction of the prochiral ketone, 4-(4-Fluorophenyl)butan-2-one.

Enantioselective Catalytic Methods

Asymmetric hydrogenation using chiral metal catalysts is a highly effective method for producing enantiomerically enriched alcohols from prochiral ketones. sctunisie.org These methods utilize transition metals like Ruthenium, Rhodium, or Iridium complexed with chiral ligands.

The choice of chiral ligand is paramount as it dictates the stereochemical outcome of the reaction. For the reduction of aryl ketones, ligands such as chiral diphosphines (e.g., BINAP) complexed with Ruthenium have demonstrated high efficiency and enantioselectivity. The catalyst facilitates the transfer of hydrogen from H₂ gas to one face of the ketone, leading to the preferential formation of one enantiomer of the alcohol.

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Ru-Diphosphine Complex | β-Keto Esters | >99% | sctunisie.org |

| Ir/f-binaphane | N-Aryl Ketimines | Good to Excellent | acs.org |

| NHC-Cu Complex | Aryl-Substituted Alkenes | Up to 99:1 er | acs.org |

While specific studies on the asymmetric hydrogenation of 4-(4-Fluorophenyl)butan-2-one are not extensively detailed in general literature, the well-established success of these catalytic systems on similar aryl ketones strongly suggests their applicability. acs.org

Biocatalytic Approaches for Chiral Alcohol Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral compounds. bohrium.comrsc.org Enzymes, particularly ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), can reduce prochiral ketones with exceptionally high stereo- and regioselectivity under mild reaction conditions. acs.orgrsc.org These reactions are often performed in aqueous media, aligning with the principles of green chemistry.

Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), or isolated enzymes are used to catalyze the asymmetric reduction of the ketone precursor, 4-(4-Fluorophenyl)butan-2-one. The enzymes utilize cofactors like NADPH or NADH to deliver a hydride to the carbonyl group. The intricate three-dimensional structure of the enzyme's active site ensures that the hydride is delivered to a specific face of the substrate, resulting in high enantiomeric purity of the alcohol product. rsc.org

Numerous studies have demonstrated the successful reduction of various acetophenone (B1666503) derivatives and other aryl ketones using biocatalysts. unimi.itrsc.org For instance, KREDs from various microorganisms have been engineered to enhance their activity and stability for industrial-scale synthesis of chiral alcohols. rsc.org

| Biocatalyst | Substrate Type | Product Configuration | Enantiomeric Excess (ee) | Reference(s) |

| Pichia glucozyma (whole cells) | Aromatic Ketones | (S)-Alcohols | High | unimi.it |

| Daucus carota (carrot cells) | α-Hydroxy Aromatic Ketones | (R)-Diols | High | rsc.org |

| Ketoreductase (KRED) | Halogenated Acetophenones | (S)-Alcohols | >99% | rsc.org |

| D-Lactate Dehydrogenase (D-LDH) | Keto Acids | (R)-Hydroxy Acids | >99.9% | mdpi.comnih.gov |

| E. coli expressing ADH | sec-Alcohols (deracemization) | (R)- or (S)-Alcohols | 97-99.9% | acs.org |

The application of these biocatalytic systems to 4-(4-Fluorophenyl)butan-2-one would be a highly effective strategy for accessing specific enantiomers of this compound with high purity.

Diastereoselective Synthesis Strategies

The synthesis of specific diastereomers of this compound is a critical challenge, addressed through stereocontrolled reactions. Diastereoselectivity is often achieved by the reduction of a prochiral ketone precursor, such as 4-(4-fluorophenyl)butan-2-one, using chiral reagents or catalysts.

Biocatalysis, particularly with ketoreductase (KRED) enzymes, offers a powerful method for achieving high diastereomeric and enantiomeric excess through dynamic reductive kinetic resolution. alaska.eduresearchgate.net These enzymes can selectively produce either syn or anti diastereomers from a racemic keto-ester precursor. alaska.edu For instance, specific KREDs have been used to reduce aromatic α-fluoro-β-keto esters, yielding the corresponding α-fluoro-β-hydroxy esters with high stereoselectivity. alaska.eduresearchgate.net While not directly synthesizing the title compound, this methodology is applicable to structurally similar fluorinated precursors.

Chemical methods also provide robust diastereoselective control. The use of chelation-controlled reductions, for example with zinc iodide (ZnI₂) and sodium borohydride (NaBH₄), has been applied to the reduction of γ-fluorinated β-enamino esters to produce β-fluoroalkyl β-amino acid derivatives with moderate to good diastereoselectivity. acs.org The stereochemical outcome is often rationalized using models like the Felkin-Anh model, which predicts the trajectory of nucleophilic attack on a carbonyl group adjacent to a chiral center. frontiersin.org Asymmetric fluorination followed by transformations of the resulting fluorinated substrates is another key strategy for building molecules with multiple stereocenters. nih.gov

Table 1: Examples of Diastereoselective Synthesis Approaches

| Method | Precursor Type | Reagent/Catalyst | Key Feature |

|---|---|---|---|

| Biocatalytic Reduction | Racemic α-fluoro-β-keto esters | Ketoreductases (KREDs) | Dynamic reductive kinetic resolution provides high diastereo- and enantiomeric excess. alaska.eduresearchgate.net |

| Chelation-Controlled Reduction | γ-Fluorinated β-enamino esters | ZnI₂/NaBH₄ | A metal-chelated six-membered transition state directs the stereochemical outcome. acs.org |

| Asymmetric Fluorination | Chiral Enamides | N-Fluorobenzenesulfonimide (NFSI) | Highly π-facial selective and regioselective fluorination of the enamide olefin. nih.gov |

Directed Synthetic Pathways and Precursor Chemistry

Synthesis via Reduction of Keto-Esters and Related Precursors

The reduction of β-keto esters is a fundamental pathway to β-hydroxy esters, which are direct precursors or analogs of this compound. The synthesis typically begins with the formation of a suitable β-keto ester, such as tert-butyl 3-(4-fluorophenyl)-2-oxobutanoate. nih.gov This can be prepared from the corresponding ethyl ester. nih.gov Traditional methods for synthesizing β-keto esters involve the reaction of ketones with reagents like ethyl carbonate or ethyl chloroformate. nih.gov

Once the β-keto ester is obtained, it can be reduced to the corresponding β-hydroxy ester. Catalytic asymmetric transfer hydrogenation (ATH) in water using iridium(III) catalysts with formic acid/sodium formate (B1220265) is an efficient and environmentally benign method for this transformation. organic-chemistry.org This process can yield β-hydroxy esters in excellent yields and selectivities across a wide pH range. organic-chemistry.org Biocatalytic reductions using engineered E. coli cells or purified reductases also provide high enantioselectivity in the conversion of keto esters to their corresponding hydroxy esters. researchgate.netresearchgate.net For example, (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid, a related building block, has been synthesized on a multikilogram scale via a continuous enzymatic process with excellent enantiomeric excess (>99.9%). researchgate.net

Table 2: Reduction of Keto-Ester Precursors

| Precursor | Reducing Agent/Catalyst | Product Type | Reference |

|---|---|---|---|

| tert-Butyl 3-(4-fluorophenyl)-2-oxobutanoate | Not specified | Precursor for further synthesis | nih.gov |

| General β-Keto Esters | Iridium(III)/Formic Acid | β-Hydroxy Esters | organic-chemistry.org |

| 3-(4-Fluorophenyl)-2-oxopropanoic acid | D-Lactate Dehydrogenase (D-LDH) | (R)-3-(4-Fluorophenyl)-2-hydroxy propionic acid | researchgate.net |

Meerwein Reaction in Formation of Aryl-Butanone Intermediates

The Meerwein arylation is a powerful radical reaction for forming carbon-carbon bonds by adding an aryl group to an electron-deficient alkene. wikipedia.orgnumberanalytics.com This reaction is instrumental in synthesizing aryl-butanone intermediates, which are direct precursors to this compound. The process begins with the diazotization of an aromatic amine, in this case, 4-fluoroaniline (B128567), using sodium nitrite (B80452) and a hydrohalic acid to form the 4-fluorophenyldiazonium salt. thermofisher.com

This diazonium salt is then reacted with an activated alkene, such as 3-buten-2-one or methyl vinyl ketone, typically in the presence of a copper salt catalyst like copper(II) chloride. wikipedia.orgthermofisher.comchemeurope.com The reaction proceeds via an aryl radical intermediate that adds across the double bond of the alkene. wikipedia.orgnumberanalytics.com The resulting product is an α-halo-β-aryl ketone, such as 3-bromo-4-(4-fluorophenyl)butan-2-one. smolecule.com Subsequent reduction of this intermediate, for instance via a reductive arylation protocol, yields the saturated aryl-butanone, 4-(4-fluorophenyl)butan-2-one. chemeurope.com This ketone can then be reduced to the final alcohol product, this compound.

Grignard Reagent Applications in Carbon-Carbon Bond Formation

The Grignard reaction is a cornerstone of organic synthesis for creating carbon-carbon bonds. mnstate.edulibretexts.org In the context of synthesizing this compound, the most direct approach involves the reaction of a Grignard reagent with a suitable ketone.

The key Grignard reagent, 4-fluorophenylmagnesium bromide, is prepared by reacting 4-fluorobromobenzene or another suitable halide with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). mnstate.edusigmaaldrich.comresearchgate.net The resulting organomagnesium compound features a nucleophilic carbon atom that can attack electrophilic centers. pressbooks.pub

The synthesis of the target alcohol is achieved by the nucleophilic addition of 4-fluorophenylmagnesium bromide to 2-butanone. The nucleophilic fluorophenyl group attacks the electrophilic carbonyl carbon of the ketone. pressbooks.pub A subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol, 2-(4-fluorophenyl)butan-2-ol, an isomer of the title compound. To obtain this compound, the Grignard reagent would react with acetaldehyde (B116499) to form 1-(4-fluorophenyl)ethanol, followed by further elaboration, or alternatively, ethylmagnesium bromide would react with 1-(4-fluorophenyl)propan-1-one. A more direct, albeit more complex, route would involve the reaction of a 1-(4-fluorophenyl)ethylmagnesium halide with acetaldehyde. The synthesis of structurally similar compounds, like 2-(3-Chloro-4-fluorophenyl)-3-methyl-butan-2-ol, has been achieved by reacting a corresponding Grignard reagent with the appropriate ketone. smolecule.com

Table 3: Grignard Reagent Synthesis Pathways

| Grignard Reagent | Carbonyl Compound | Resulting Alcohol (Post-Workup) | Reference |

|---|---|---|---|

| 4-Fluorophenylmagnesium bromide | 2-Butanone | 2-(4-Fluorophenyl)butan-2-ol | sigmaaldrich.compressbooks.pub |

| 3-Chloro-4-fluorophenylmagnesium bromide | Isopropyl methyl ketone | 2-(3-Chloro-4-fluorophenyl)-3-methyl-butan-2-ol | smolecule.comvulcanchem.com |

| 4-Bromoanisole (forms Grignard) | Benzaldehyde | (4-Methoxyphenyl)(phenyl)methanol | nih.gov |

Hydration and Oxidation Reactions in Precursor Transformation

The transformation of precursors often involves strategic oxidation and hydration reactions to set up key functionalities for subsequent steps. A common sequence in modern synthesis involves the oxidation of a readily available alcohol to a ketone, which then allows for a highly controlled stereoselective reduction to a different alcohol. For instance, an existing alcohol precursor could be oxidized to 4-(4-fluorophenyl)butan-2-one using standard oxidizing agents like Dess-Martin periodinane. This ketone intermediate is central to many synthetic routes as it can then be reduced diastereoselectively (as discussed in section 2.2.3) to afford specific stereoisomers of this compound.

Hydration reactions, such as the acid-catalyzed addition of water to an alkene, could theoretically be used to install the hydroxyl group. For example, the hydration of an alkene like 4-(4-fluorophenyl)but-2-ene would be a potential route. However, controlling the regioselectivity of such reactions can be challenging. A more sophisticated approach involves the Wagner-Meerwein rearrangement, a process involving carbocationic intermediates that can be triggered by the protonation of an alkene or reaction of an epoxide with a Lewis acid. thieme-connect.demsu.edu While powerful, these rearrangements require carefully designed substrates to ensure selective bond migration and formation of the desired product. thieme-connect.deacs.org More direct methods like hydroboration-oxidation of an appropriately substituted alkene would provide anti-Markovnikov addition of water, offering another strategic route to the alcohol functionality.

Strategies for Introducing Fluorophenyl Moieties

Incorporating the fluorophenyl group onto a carbon skeleton is a pivotal step in the synthesis of this compound. Several powerful C-C bond-forming strategies are employed for this purpose.

As detailed previously, the Grignard reaction is a primary method, where 4-fluorophenylmagnesium bromide acts as a potent nucleophile to attack carbonyl compounds. sigmaaldrich.comgoogle.com This method is robust for creating tertiary alcohols when reacted with ketones. smolecule.com

The Meerwein arylation provides a radical-based alternative, starting from 4-fluoroaniline to generate a diazonium salt that subsequently adds the 4-fluorophenyl group to an activated alkene. wikipedia.orgthermofisher.com This pathway is particularly useful for creating β-aryl ketone precursors.

Transition-metal-catalyzed cross-coupling reactions are also a mainstay of modern synthesis for creating aryl-carbon bonds. The Suzuki-Miyaura coupling , for example, can couple an organoboron compound with an organic halide. rsc.org While not a direct synthesis of the title compound, this methodology is widely used to create complex fluorinated molecules and could be adapted to synthesize a suitable precursor.

Another advanced strategy involves the use of diaryliodonium salts. Nucleophilic aromatic substitution on these salts can introduce a fluorine atom (or an 18F radioisotope for imaging applications) onto an aromatic ring. nih.gov This approach is highly effective for synthesizing aryl fluorides, where the fluorination occurs on the more electron-deficient aromatic ring of the diaryliodonium salt. nih.gov These varied methods provide a versatile toolkit for chemists to introduce the essential fluorophenyl moiety into the target structure. beilstein-journals.orgolemiss.edu

Stereochemical Investigations and Chiral Recognition of 3 4 Fluorophenyl Butan 2 Ol

Enantiomeric and Diastereomeric Considerations

The presence of multiple chiral centers necessitates a detailed consideration of the individual stereoisomers and the methods for their separation. Enantiomers, being non-superimposable mirror images, share identical physical properties in an achiral environment, making their separation challenging. rutgers.edu Diastereomers, however, are stereoisomers that are not mirror images of each other and possess different physical and chemical properties, a fact that is exploited in their resolution. rutgers.edu

The four stereoisomers of 3-(4-fluorophenyl)butan-2-ol are (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers constitute one enantiomeric pair, while the (2R,3S) and (2S,3R) isomers form the other. The relationship between any isomer from the first pair and any from the second is diastereomeric.

Table 1: Stereoisomers of this compound

| Isomer Configuration | Enantiomeric Pair | Relationship to Other Pair |

| (2R,3R) | A | Diastereomer |

| (2S,3S) | A | Diastereomer |

| (2R,3S) | B | Diastereomer |

| (2S,3R) | B | Diastereomer |

The separation of these stereoisomers, a process known as resolution, is fundamental. While enantiomers are difficult to separate directly, their separation can be achieved using chiral environments. rutgers.edu High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used technique for the analytical and preparative separation of enantiomers and diastereomers. nih.govresearchgate.net The differential interaction between the individual stereoisomers and the chiral selector of the stationary phase leads to different retention times, allowing for their separation. researchgate.net

A classical and effective strategy for resolving a racemic mixture (an equal mixture of enantiomers) is to convert the enantiomers into a pair of diastereomers by reacting them with a single, pure enantiomer of a second chiral compound, known as a resolving agent. rutgers.eduresearchgate.net Since diastereomers have different physical properties, such as solubility and boiling points, they can be separated by conventional techniques like fractional crystallization or chromatography. rutgers.edunih.gov

For an alcohol like this compound, a common approach involves esterification with a chiral carboxylic acid or reaction with a chiral isocyanate. For instance, reacting the racemic alcohol with an enantiomerically pure resolving agent like (R)-(-)-camphor-10-sulfonic acid would produce two diastereomeric salts with different solubilities, which could then be separated. google.com After separation, the resolving agent is chemically removed to yield the pure, isolated enantiomers of the original alcohol. rutgers.edu

Chiral Discrimination Mechanisms

Chiral discrimination, the ability to distinguish between stereoisomers, is fundamentally governed by the subtle differences in non-covalent intermolecular interactions between the chiral molecule and its environment. researchgate.netnih.gov The specific geometry and electronic properties of each stereoisomer dictate the stability of the diastereomeric complexes they form with other chiral molecules, providing the basis for recognition and separation. nih.gov

Detailed insights into chiral recognition can be gained by studying gas-phase complexes of analogous molecules. Research on the diastereomeric complexes formed between 1-aryl-1-ethanols (like S-1-(4-fluorophenyl)ethanol, a close structural analog) and the enantiomers of butan-2-ol provides a valuable model. researchgate.net These studies, combining spectroscopy and quantum chemical modeling, reveal that the stability and structure of these complexes are determined by a delicate interplay of various intermolecular forces. researchgate.net

The primary binding force is the strong hydrogen bond between the hydroxyl groups of the two molecules (OH⋯O). researchgate.net However, chiral recognition arises from finer differences in weaker, secondary interactions. researchgate.netrsc.org These include:

OH⋯π Interactions : This is a type of hydrogen bond where the hydroxyl group interacts with the face of the aromatic ring. Its strength and geometry are sensitive to the stereochemistry of the interacting partners. researchgate.net

CH⋯F Interactions : The fluorine atom, with its high electronegativity, can participate in weak hydrogen bonds with C-H groups. The presence and strength of these interactions can differ between diastereomeric complexes, influencing their relative stability. researchgate.netrsc.org

The cumulative effect of these weak, attractive forces, alongside steric (repulsive) interactions, creates a noticeable energy difference between homo- and heterochiral complexes, which is the essence of chiral discrimination. researchgate.net

Table 2: Key Intermolecular Interactions in Chiral Recognition of Fluorophenyl Alkanols

| Interaction Type | Description | Role in Discrimination |

| OH⋯O | Strong hydrogen bond between alcohol groups. | Primary binding force, establishes the complex. |

| CH⋯π | Interaction between a C-H bond and the aromatic ring. | A key source of stereochemical differentiation; its strength is highly dependent on the geometry of the diastereomeric complex. researchgate.netscispace.com |

| OH⋯π | Hydrogen bond between a hydroxyl group and the aromatic ring. | Contributes to the energetic difference between diastereomers. researchgate.net |

| CH⋯F | Weak hydrogen bond involving the fluorine substituent. | Can provide additional stability to certain stereoisomeric pairings, enhancing discrimination. researchgate.net |

The substitution of a hydrogen atom with fluorine on the phenyl ring has a distinct impact on the electronic properties of the molecule and its interactions. researchgate.net In the case of this compound, the fluorine atom at the para-position influences chiral recognition in several ways.

Secondly, the fluorine atom itself can act as a site for specific intermolecular interactions, most notably CH⋯F hydrogen bonds. researchgate.netrsc.org The formation of such bonds can stabilize one diastereomeric arrangement over another, providing an additional mechanism for chiral recognition that is absent in the non-fluorinated parent compound. researchgate.net Studies on fluorinated substrates in enantioselective catalysis have shown that interactions involving fluorine can be pivotal, sometimes serving as a directing group to enhance selectivity. researchgate.net

Advanced Spectroscopic and Analytical Methodologies for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure and stereochemistry. Through the analysis of ¹H and ¹³C NMR spectra, as well as the implementation of derivatization strategies, a comprehensive understanding of the compound's architecture can be achieved.

Application of ¹H and ¹³C NMR in Characterizing Complex Derivatives

¹H and ¹³C NMR spectroscopy are indispensable for the structural characterization of 3-(4-Fluorophenyl)butan-2-ol and its derivatives. The chemical shifts (δ), coupling constants (J), and multiplicity of signals in the NMR spectra provide a detailed map of the molecular framework.

For the related compound 4-(4-Fluorophenyl)butan-2-ol, the ¹H NMR spectrum (in CDCl₃) shows characteristic signals for the aromatic protons at δ 7.12 (dd, J = 5.6, 8.2 Hz, 2H) and δ 6.93 (t, J = 8.7 Hz, 2H). semanticscholar.org The methine proton of the alcohol group appears as a multiplet around δ 3.75-3.82, while the methylene (B1212753) protons are observed as a multiplet between δ 2.58 and 2.74. semanticscholar.org The methyl group protons give a doublet at δ 1.20 (d, J = 6.2 Hz). semanticscholar.org

The ¹³C NMR spectrum of 4-(4-Fluorophenyl)butan-2-ol further corroborates its structure with signals at δ 161.3 (d, ¹J = 241 Hz), 137.7 (d, ⁴J = 3 Hz), 129.7 (d, ³J = 8 Hz), 115.1 (d, ²J = 21 Hz), 67.4, 40.9, 31.3, and 23.7. semanticscholar.org The large coupling constant for the carbon attached to the fluorine atom is a distinctive feature.

In a derivative, tert-Butyl 3-(4-fluorophenyl)-2-oxobutanoate, the ¹H NMR spectrum reveals multiplets for the aromatic protons at δ 7.14–7.18 and δ 6.97–7.03. nih.gov The methine proton is observed as a quartet at δ 4.34 (q, J = 7.0 Hz), and the methyl group as a doublet at δ 1.41 (d, J = 7.0 Hz). nih.gov The tert-butyl group gives a singlet at δ 1.34. nih.gov The corresponding ¹³C NMR shows the carbonyl carbons at δ 194.7 and δ 160.8, with the fluorinated aromatic carbons appearing at δ 162.1 (d, J = 244.7 Hz), δ 133.8 (d, J = 3.0 Hz), δ 130.1 (d, J = 8.2 Hz), and δ 115.7 (d, J = 21.7 Hz). nih.gov

These examples highlight how detailed analysis of ¹H and ¹³C NMR spectra allows for the precise assignment of protons and carbons, confirming the connectivity and substitution patterns in derivatives of this compound.

Table 1: ¹H NMR Data for 4-(4-Fluorophenyl)butan-2-ol and a Derivative

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 4-(4-Fluorophenyl)butan-2-ol | CDCl₃ | Ar-H | 7.12 | dd | 5.6, 8.2 |

| Ar-H | 6.93 | t | 8.7 | ||

| CH-OH | 3.75-3.82 | m | |||

| CH₂ | 2.58-2.74 | m | |||

| CH₃ | 1.20 | d | 6.2 | ||

| tert-Butyl 3-(4-fluorophenyl)-2-oxobutanoate | CDCl₃ | Ar-H | 7.14-7.18 | m | |

| Ar-H | 6.97-7.03 | m | |||

| CH | 4.34 | q | 7.0 | ||

| CH₃ | 1.41 | d | 7.0 | ||

| C(CH₃)₃ | 1.34 | s |

Table 2: ¹³C NMR Data for 4-(4-Fluorophenyl)butan-2-ol and a Derivative

| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| 4-(4-Fluorophenyl)butan-2-ol | CDCl₃ | C-F | 161.3 | ¹J = 241 |

| C-Ar | 137.7 | ⁴J = 3 | ||

| CH-Ar | 129.7 | ³J = 8 | ||

| CH-Ar | 115.1 | ²J = 21 | ||

| CH-OH | 67.4 | |||

| CH₂ | 40.9 | |||

| CH₂ | 31.3 | |||

| CH₃ | 23.7 | |||

| tert-Butyl 3-(4-fluorophenyl)-2-oxobutanoate | CDCl₃ | C=O | 194.7 | |

| C-F | 162.1 | J = 244.7 | ||

| C=O | 160.8 | |||

| C-Ar | 133.8 | J = 3.0 | ||

| CH-Ar | 130.1 | J = 8.2 | ||

| CH-Ar | 115.7 | J = 21.7 | ||

| C(CH₃)₃ | 84.0 | |||

| CH | 47.7 | |||

| C(CH₃)₃ | 27.5 | |||

| CH₃ | 16.5 |

Derivatization Strategies for Enhanced NMR Analysis of Enantiomeric Purity

Determining the enantiomeric purity of chiral alcohols like this compound is crucial. NMR spectroscopy, when combined with chiral derivatizing agents (CDAs), offers a powerful method for this analysis. tcichemicals.comecampus.comescholarship.org The reaction of a chiral alcohol with a CDA produces diastereomers, which, unlike enantiomers, have different physical properties and can be distinguished by NMR. escholarship.org

Commonly used CDAs include Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) and other agents with aromatic moieties that induce significant chemical shift differences (Δδ) between the diastereomeric derivatives. tcichemicals.com For instance, chiral reagents incorporating a naphthalene (B1677914) group can provide a stronger anisotropic effect, leading to better-resolved signals in the ¹H NMR spectrum. tcichemicals.com

The general principle involves reacting the enantiomerically enriched or racemic alcohol with an enantiopure CDA. nih.gov The resulting diastereomers will exhibit distinct NMR spectra. By integrating the signals corresponding to each diastereomer, their ratio can be determined, which directly reflects the enantiomeric excess (ee) of the original alcohol. nih.govnih.gov

For example, a three-component derivatization protocol using 2-formylphenylboronic acid and an enantiopure amine can be employed for chiral diols, forming diastereomeric iminoboronate esters that are readily distinguishable by ¹H NMR. nih.gov This approach allows for the rapid determination of enantiopurity. nih.gov The choice of the derivatizing agent is critical and depends on the specific structure of the analyte to maximize the separation of diastereotopic resonances. unipi.it

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry (MS) is a vital analytical technique for confirming the molecular weight and elucidating the structure of this compound and its derivatives through fragmentation analysis. docbrown.info In electron ionization (EI) mass spectrometry, the molecule is bombarded with electrons, leading to the formation of a molecular ion ([M]⁺) and various fragment ions. The fragmentation pattern is characteristic of the compound's structure.

For secondary alcohols like butan-2-ol, the molecular ion peak is often very weak or absent, indicating its instability. docbrown.info The most prominent peak, known as the base peak, for butan-2-ol is at an m/z of 45, corresponding to the [CH₃CHOH]⁺ fragment. docbrown.info Alpha-cleavage, the breaking of the bond adjacent to the carbon bearing the hydroxyl group, is a common fragmentation pathway for alcohols. libretexts.org For butan-2-ol, this can result in the loss of a methyl radical (CH₃•) to give an ion at m/z 59 or the loss of an ethyl radical (C₂H₅•) to yield the base peak at m/z 45. libretexts.org

In the case of fluorinated derivatives, the presence of the fluorine atom will influence the fragmentation pattern. For instance, in the mass spectrum of a related compound, 2-(4-fluorophenyl)-7-oxabicyclo[4.1.0]heptan-2-ol, the molecular ion is observed at m/z 208. wiley-vch.de Characteristic fragments are seen at m/z 151, 139, 123 (base peak), and 95, corresponding to [C₆H₄F]⁺. wiley-vch.de

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and its fragments, further confirming the identity of the compound.

Table 3: Characteristic Mass Spectrometry Fragments for Butan-2-ol

| m/z | Proposed Fragment Ion | Comments |

| 74 | [C₄H₁₀O]⁺ | Molecular ion (often weak or absent) |

| 59 | [C₃H₇O]⁺ | Loss of CH₃• via alpha-cleavage |

| 45 | [C₂H₅O]⁺ | Loss of C₂H₅• via alpha-cleavage (Base Peak) |

| 43 | [C₃H₇]⁺ | Propyl cation |

| 29 | [C₂H₅]⁺ | Ethyl cation |

Infrared (IR) Spectroscopy for Functional Group and Conformational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. mdpi.comlookchem.com The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds.

For this compound, the most characteristic absorption band in the IR spectrum is a broad peak in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol functional group. docbrown.info The broadness of this peak is due to intermolecular hydrogen bonding in the condensed phase. docbrown.info In the vapor phase, where hydrogen bonding is minimal, a sharper, narrower O-H stretching band would be observed at a higher wavenumber (around 3600-3700 cm⁻¹). docbrown.info

Other key absorption bands include:

C-H stretching: Aliphatic C-H stretching vibrations are typically observed just below 3000 cm⁻¹.

C-O stretching: The C-O stretching vibration of a secondary alcohol appears in the region of 1100-1150 cm⁻¹.

Aromatic C=C stretching: These vibrations give rise to several peaks in the 1450-1600 cm⁻¹ region.

C-F stretching: A strong absorption band corresponding to the C-F stretching vibration is expected in the range of 1000-1400 cm⁻¹.

In derivatives such as tert-butyl 3-(4-fluorophenyl)-2-oxobutanoate, the IR spectrum shows strong absorption bands for the carbonyl groups (C=O) around 1732 cm⁻¹, in addition to the characteristic peaks for the fluorophenyl group. nih.gov

Table 4: Typical Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Alcohol (O-H) | Stretching (H-bonded) | 3200 - 3600 | Strong, Broad |

| Alkane (C-H) | Stretching | 2850 - 3000 | Medium to Strong |

| Aromatic (C=C) | Stretching | 1450 - 1600 | Medium to Weak |

| Secondary Alcohol (C-O) | Stretching | 1100 - 1150 | Strong |

| Fluoroaromatic (C-F) | Stretching | 1000 - 1400 | Strong |

Gas-Phase Spectroscopic Techniques for Conformational and Interaction Studies

Gas-phase spectroscopic techniques, performed under the collision-free conditions of a supersonic molecular beam, provide invaluable insights into the intrinsic properties of molecules, free from solvent effects. These methods are particularly useful for studying conformational preferences and non-covalent interactions.

Resonant Two-Photon Ionization (R2PI) and Infrared Depleted R2PI (IR-R2PI)

Resonant Two-Photon Ionization (R2PI) is a highly sensitive and selective technique used to obtain electronic spectra of jet-cooled molecules. torvergata.it In an R2PI experiment, a tunable UV laser excites the molecule to an excited electronic state. A second photon of the same or different wavelength then ionizes the molecule. accademiaxl.it By scanning the wavelength of the excitation laser and monitoring the ion signal, a mass-resolved electronic spectrum is obtained. accademiaxl.it This allows for the study of individual conformers of a molecule, as they often have distinct electronic transition energies.

Infrared Depleted R2PI (IR-R2PI), also known as IR-UV double resonance spectroscopy, provides vibrational spectra of individual, mass-selected conformers in their ground electronic state. torvergata.itresearchgate.net In this technique, a tunable IR laser precedes the R2PI laser pulse. If the IR laser is resonant with a vibrational transition of a conformer, it depletes the ground state population. This leads to a decrease in the ion signal produced by the fixed-frequency UV laser. torvergata.it By scanning the IR laser frequency, a vibrational spectrum is recorded as a series of dips in the ion signal.

These techniques have been successfully applied to study chiral recognition in the gas phase. For example, the diastereomeric complexes formed between S-1-(4-fluorophenyl)ethanol and the two enantiomers of butan-2-ol have been investigated using R2PI and IR-R2PI. accademiaxl.it The results, supported by theoretical calculations, revealed that dispersive interactions between the aliphatic chain of butan-2-ol and the π-system of the fluorophenyl ring, as well as repulsive interactions, are key to chiral discrimination. enea.it Such studies on model systems provide fundamental understanding of the non-covalent forces that govern molecular recognition, which is relevant to the behavior of this compound.

High-Resolution Laser-Induced Fluorescence (HR-LIF)

High-Resolution Laser-Induced Fluorescence (HR-LIF) is a powerful spectroscopic technique employed for the detailed investigation of the electronic and geometric structures of molecules in the gas phase. hhu.deedinst.com This method is particularly adept at providing information about the electronically excited states of a molecule, which can be challenging to obtain with other techniques that primarily probe the electronic ground state, such as microwave spectroscopy or X-ray diffraction. hhu.de

The core principle of HR-LIF involves exciting a molecule from its ground electronic state to a specific electronically excited state using a tunable, narrow-bandwidth laser. The molecule then relaxes by emitting fluorescence, which is collected by a detector. edinst.com By scanning the laser's frequency and recording the resulting fluorescence intensity, an excitation spectrum is generated. At high resolution, this spectrum reveals a distinct rotational structure superimposed on the electronic transition. The analysis of this rotationally resolved spectrum allows for the determination of the rotational constants of the molecule in both the ground and the excited electronic states. hhu.de

To achieve the necessary high resolution, the sample is typically introduced into a vacuum chamber via a supersonic jet expansion. hhu.delouisville.edu In this process, the sample is heated and seeded into a carrier gas like argon at high pressure, then expanded through a small nozzle into a vacuum. This expansion cools the molecules to very low rotational and vibrational temperatures (in the range of a few Kelvin), which simplifies the spectrum by populating only the lowest energy levels. louisville.edu Furthermore, this method significantly reduces the Doppler broadening of spectral lines, a major limiting factor for resolution. hhu.de

For a molecule like this compound, HR-LIF spectroscopy would provide critical insights into its stereochemistry. The presence of two chiral centers in the molecule gives rise to multiple stereoisomers and, for each, several possible conformers due to rotations around single bonds. These different conformers often have slightly different energies and geometries, which in turn lead to distinct rotational constants. The HR-LIF spectrum would exhibit separate, rotationally resolved electronic origins for each conformer present in the supersonic jet. By fitting these experimental spectra to a theoretical model, the rotational constants (A, B, and C) for each specific conformer can be extracted with high precision. These constants are directly related to the molecule's moments of inertia and thus its three-dimensional structure. By comparing the experimentally determined rotational constants with those calculated from ab initio quantum chemical models for various possible structures, the precise geometry of each observed conformer in both its ground (S₀) and first electronically excited (S₁) state can be determined.

Table 1: Key Principles and Outcomes of HR-LIF for this compound Analysis

| Principle/Component | Description | Research Finding |

| Sample Introduction | The compound is heated and seeded in a carrier gas (e.g., Argon) and expanded through a nozzle into a vacuum. hhu.de | Achieves rotational and vibrational cooling, simplifying complex spectra. louisville.edu |

| Laser Excitation | A tunable, single-frequency ring dye laser excites molecules from the ground to an excited electronic state. hhu.de | Allows for the selective probing of specific vibronic transitions. |

| Fluorescence Detection | Total fluorescence emitted by the excited molecules is collected perpendicular to the laser and molecular beams. hhu.delouisville.edu | The intensity of fluorescence is proportional to the population of the absorbing state. edinst.com |

| High Resolution | Achieved by reducing Doppler broadening through the use of a skimmed molecular beam. hhu.de | Enables the resolution of individual rotational transitions within an electronic band. |

| Data Analysis | The rotationally resolved spectrum is fitted using a Hamiltonian model, often with genetic algorithms. hhu.de | Yields precise rotational constants (A, B, C) for the ground and excited states. |

| Structural Elucidation | Experimental rotational constants are compared with theoretical values for different conformers. | Allows for the unambiguous identification of the specific conformers present and their geometries. |

Laser Ablation Combined with Chirped Fourier Transform Microwave Spectroscopy

Laser Ablation Chirped-Pulse Fourier Transform Microwave (LA-CP-FTMW) spectroscopy is a state-of-the-art technique for determining the precise three-dimensional structures of molecules, including non-volatile and thermally labile compounds. researchgate.netnih.gov This method is exceptionally well-suited for the conformational analysis of this compound, a compound that would require heating to be vaporized by conventional means, risking thermal decomposition.

The experimental setup combines a laser ablation source with a CP-FTMW spectrometer. A solid rod of the sample, in this case, this compound, is vaporized by a pulsed laser (e.g., a Nd:YAG laser). nih.gov The ablated plume of molecules is then entrained in a pulse of an inert carrier gas, such as neon or argon, and undergoes supersonic expansion into a vacuum chamber. This process cools the molecules to a low rotational temperature, collapsing the population into the lowest energy rotational states of a few stable conformers. nih.gov

The cold molecular cloud is then irradiated with a short, broadband "chirped" microwave pulse that spans several gigahertz of frequency. This pulse simultaneously excites all rotational transitions within its bandwidth. After the excitation pulse, the molecules emit a free induction decay (FID) signal, which contains the frequency and decay-time information of all excited rotational transitions. This FID is detected and Fourier transformed to produce the rotational spectrum over a wide frequency range in a single measurement. researchgate.netnsf.gov

The primary advantage of this technique is its ability to capture a broad spectrum quickly, making it ideal for identifying the different conformers of a molecule that coexist in the gas phase. researchgate.net Each conformer of this compound would have a unique set of principal moments of inertia and, consequently, a distinct rotational spectrum. The high resolution of FTMW spectroscopy allows for the precise determination of the rotational constants (A, B, C) for each conformer. illinois.edu

Furthermore, the spectra of isotopologues (e.g., containing ¹³C) can often be observed in their natural abundance, providing additional sets of rotational constants. This supplementary data can be used to accurately determine atomic coordinates within the molecule (Kraitchman analysis), yielding definitive bond lengths and angles. The resulting experimental structure can be benchmarked against quantum chemical calculations to provide a comprehensive understanding of the molecule's conformational landscape. nih.gov

Table 2: Application of LA-CP-FTMW to this compound

| Feature | Technique Description | Expected Outcome for this compound |

| Sample Vaporization | A pulsed laser ablates a solid rod of the compound. nih.gov | Non-thermal vaporization prevents decomposition and allows analysis of a pristine sample. |

| Conformational Cooling | Ablated molecules are seeded in a supersonic expansion of inert gas. nih.gov | Stabilizes and isolates a small number of low-energy conformers for individual study. |

| Broadband Excitation | A single chirped microwave pulse excites a wide range of rotational transitions (e.g., 2-8 GHz). nih.gov | Rapid acquisition of the complete rotational spectrum for all populated conformers. |

| High-Resolution Detection | Fourier transformation of the free induction decay (FID) yields the frequency-domain spectrum. researchgate.net | Precise measurement of transition frequencies, leading to highly accurate rotational constants. |

| Structural Determination | Rotational constants for multiple conformers and their isotopologues are determined and compared to theoretical models. illinois.edu | Unambiguous identification of the preferred 3D structures and relative energies of the conformers. |

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling and Separation in Research Materials

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique in pharmaceutical research and development for the separation, identification, and quantification of impurities in drug substances. medcraveonline.com For a research material like this compound, HPLC is the benchmark method for establishing a detailed impurity profile, which is critical for ensuring the quality and consistency of the material. ijpsonline.com

An impurity profile is a comprehensive description of the identified and unidentified impurities present in a substance. medcraveonline.com The development of a robust HPLC method for this compound would typically involve a reversed-phase (RP-HPLC) approach, which separates compounds based on their hydrophobicity.

The method would utilize a stationary phase, such as a C18 (octadecylsilyl) column, which is nonpolar. The mobile phase would consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724) or methanol. ekb.eg A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the effective separation of impurities with a wide range of polarities. ijpsonline.com Detection is commonly performed using a photodiode array (PDA) or UV detector set to a wavelength where the fluorophenyl chromophore absorbs, allowing for the sensitive detection of the main compound and related impurities. For structural elucidation of unknown impurities, the HPLC system can be coupled with a mass spectrometer (LC-MS). ijpsonline.comijprajournal.com

Potential impurities in a research batch of this compound could include starting materials, intermediates from the synthesis, by-products from side reactions (such as isomers or over-alkylated products), and degradation products. The validated HPLC method allows for the quantification of these impurities relative to the main peak. According to regulatory guidelines, impurities present above a certain threshold (e.g., 0.1%) must be identified and characterized. ijpsonline.com

Table 3: Representative HPLC Method and Impurity Profile for this compound

| Parameter | Specification |

| Chromatographic Mode | Reversed-Phase HPLC (RP-HPLC) |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 90% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV/PDA at 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Table 4: Hypothetical Impurity Data for a Research Batch of this compound

| Peak ID | Retention Time (min) | Probable Identity | Classification | Area % |

| 1 | 4.5 | 4-Fluorobenzaldehyde (B137897) | Starting Material | 0.08 |

| 2 | 8.2 | 1-(4-Fluorophenyl)propan-1-one | Intermediate/By-product | 0.12 |

| 3 | 12.1 | This compound | Main Compound | 99.5 |

| 4 | 13.5 | Diastereomer of main compound | Process Impurity | 0.15 |

| 5 | 16.8 | Dehydration product | Degradant | 0.05 |

Computational and Theoretical Modeling of 3 4 Fluorophenyl Butan 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of molecules. For 3-(4-Fluorophenyl)butan-2-ol, these calculations offer a detailed view of its electronic structure and spectroscopic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. mdpi.com It is frequently employed for geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule. researchgate.net For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. researchgate.netscience.gov

The presence of the fluorine atom on the phenyl ring influences the electronic distribution across the molecule. nih.gov Fluorine, being highly electronegative, acts as an electron-withdrawing group, which can affect the reactivity of the molecule. smolecule.com DFT calculations can quantify these effects by mapping the electron density and calculating molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is a critical parameter that reflects the chemical reactivity of the molecule. nih.gov

Table 1: Predicted Geometrical Parameters of this compound using DFT

| Parameter | Predicted Value |

|---|---|

| C-F bond length | ~1.35 Å |

| C-O bond length | ~1.43 Å |

| O-H bond length | ~0.96 Å |

| C-C-O bond angle | ~109.5° |

| Dihedral Angle (C-C-C-C) | Varies with conformer |

Note: These are typical values and can vary based on the specific conformer and computational method used.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict electronic excitation energies and, consequently, UV-Visible absorption spectra. nih.gov For this compound, TD-DFT calculations can simulate its electronic spectrum, providing information about the wavelengths at which the molecule absorbs light. nih.gov These predictions are valuable for interpreting experimental spectroscopic data and understanding the electronic transitions within the molecule. The calculations typically involve optimizing the geometry of the ground state and then calculating the vertical excitation energies to various excited states. nih.gov

Intermolecular Interactions and Non-Covalent Bonding Analysis

The behavior of this compound in a condensed phase is governed by intermolecular interactions.

Analysis of Hydrogen Bonding Networks

The hydroxyl (-OH) group in this compound is capable of forming hydrogen bonds, which are strong dipole-dipole interactions. libretexts.orgibchem.com In the solid or liquid state, these molecules can form networks where the hydrogen of one molecule's hydroxyl group interacts with the oxygen of a neighboring molecule. libretexts.org The strength and geometry of these hydrogen bonds can be modeled using computational methods, which can also predict their effect on properties like boiling point and solubility. ibchem.com The presence of the electronegative fluorine atom can also influence the acidity of the hydroxyl proton, thereby modulating the strength of the hydrogen bonds.

π-System Interactions and Aromatic Fluorine Effects

The fluorophenyl group provides a platform for π-system interactions, including π-π stacking and CH-π interactions. researchgate.net The fluorine atom can alter the quadrupole moment of the aromatic ring, influencing how it interacts with other aromatic systems. rsc.org This "aromatic fluorine effect" can lead to specific packing arrangements in the solid state. rsc.org Computational analysis can be used to explore the energetics of these interactions, revealing the preferred orientations of molecular assembly. researchgate.net The interplay of these weak interactions is crucial for understanding the supramolecular chemistry of this compound. researchgate.net

Conformational Landscape and Energy Minima Studies

Due to the presence of rotatable single bonds, this compound can exist in various conformations. researchgate.net Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers between them. upenn.edu For butan-2-ol, different staggered conformations like anti and gauche exist around the central C-C bond. researchgate.netcsus.edu The presence of the fluorophenyl group adds further complexity.

Computational methods, such as scanning the potential energy surface by systematically rotating dihedral angles, can map out the conformational landscape. science.gov These studies reveal the relative energies of different conformers, with the most stable ones being those that minimize steric hindrance and optimize favorable intramolecular interactions, such as intramolecular hydrogen bonding between the hydroxyl group and the fluorine atom or the π-system. doubtnut.com For instance, a gauche conformation might be stabilized by such an intramolecular hydrogen bond. doubtnut.com

Table 2: Relative Energies of Hypothetical Conformers of this compound

| Conformer | Dihedral Angle (HO-C-C-Ph) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | ~180° | 0.0 (Reference) |

| Gauche 1 | ~60° | 0.5 - 1.5 |

| Gauche 2 | ~-60° | 0.5 - 1.5 |

| Eclipsed | ~0° | > 4.0 (Transition State) |

Note: These values are illustrative and depend on the level of theory and basis set used in the calculation.

Solvent and Substituent Effects on Electronic Properties and Molecular Structure

There are no specific published studies detailing the systematic investigation of solvent and substituent effects on the electronic properties and molecular structure of this compound. Computational chemistry studies, which typically employ methods like Density Functional Theory (DFT), are essential for such analyses. These studies would involve calculating key parameters in various solvents and with different substituents on the phenyl ring or alkyl chain.

Hypothetical Data on Solvent Effects: In the absence of specific research, a hypothetical data table illustrating the kind of results a computational study might produce is presented below. These values are for illustrative purposes only and are not based on actual experimental or calculated data for this compound.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Gas Phase | 1.0 | N/A | N/A | N/A | N/A |

| Toluene | 2.4 | N/A | N/A | N/A | N/A |

| Acetone | 20.7 | N/A | N/A | N/A | N/A |

| Ethanol | 24.6 | N/A | N/A | N/A | N/A |

| Water | 80.1 | N/A | N/A | N/A | N/A |

| N/A: Not available in published literature. |

Molecular Modeling for Design and Investigation of Molecular Interactions

There is no available research that specifically uses molecular modeling to design or investigate the molecular interactions of this compound. Such studies are crucial for understanding how a molecule might interact with biological targets, such as enzymes or receptors, and are a cornerstone of computer-aided drug design.

Typical Molecular Modeling Approaches: Molecular docking, a common molecular modeling technique, would be used to predict the binding orientation and affinity of this compound within the active site of a protein. This involves creating a 3D model of the compound and "docking" it into a model of the target protein. The results are often presented in terms of binding energy and specific intermolecular interactions.

Hypothetical Data on Molecular Interactions: The following table illustrates the types of interactions that would be analyzed in a molecular docking study. The data is purely hypothetical.

| Interaction Type | Interacting Residues in Target Protein | Distance (Å) |

| Hydrogen Bond (OH group) | N/A | N/A |

| Pi-Pi Stacking (Phenyl ring) | N/A | N/A |

| Halogen Bond (Fluorine) | N/A | N/A |

| Hydrophobic Interactions | N/A | N/A |

| N/A: Not available in published literature. |

Without dedicated computational studies, a detailed, data-driven analysis of this compound as requested is not possible. The information presented herein highlights the absence of such specific research in the public domain.

Derivatization and Scaffold Modification for Research Applications

Synthesis of Functionalized Derivatives for Interaction Mechanism Studies

The synthesis of functionalized derivatives of molecules structurally related to 3-(4-Fluorophenyl)butan-2-ol is a key strategy for elucidating their interaction mechanisms at a molecular level. By introducing specific functional groups, researchers can probe and understand the intricate intermolecular forces that govern molecular recognition and binding events.

For instance, studies on diastereomeric complexes involving fluorinated phenyl ethanols and butan-2-ol have highlighted the significance of specific intermolecular interactions in chiral discrimination. The introduction of a fluorine atom, as in this compound, influences the electron density of the π system, thereby affecting the strength of CH•••π and OH•••π interactions. researchgate.net These subtle changes in non-covalent interactions, which also include hydrogen bonding and repulsive forces, are crucial for understanding how molecules recognize and differentiate between stereoisomers. researchgate.net

The synthesis of various functionalized benzazepine derivatives, for example, has been achieved through methods like the intramolecular Mitsunobu reaction. researchgate.net This approach allows for the creation of a library of compounds where systematic modifications can be made to study their interaction with biological targets. researchgate.net

Scaffold Diversification for Structure-Property Relationship Studies in Chemical Research

Scaffold diversification is a powerful tool for establishing structure-property relationships. By systematically altering the core structure, or scaffold, of a molecule like this compound, chemists can correlate specific structural features with changes in physical, chemical, and biological properties.

Structure-activity relationship (SAR) studies on tropane-based dopamine (B1211576) transporter (DAT) inhibitors, for example, have demonstrated how subtle structural changes can significantly impact binding affinity and in vivo activity. nih.gov These studies are crucial in medicinal chemistry for optimizing the therapeutic properties of lead compounds.

The synthesis of a series of dihydrofurocoumarin derivatives from 3-aminoalkyl-4-hydroxycoumarin showcases a method for scaffold diversification. researchgate.net This process, involving an in situ generation of N-ylide, allows for the creation of a range of fused heterocyclic compounds, each with potentially unique properties. researchgate.net Such diversification is essential for exploring new chemical spaces and identifying novel compounds with desired characteristics.

Preparation of Ligands and Intermediates for Complexation Studies

This compound and its derivatives can serve as valuable ligands or intermediates in the preparation of metal complexes. The coordination of these organic molecules to metal centers can lead to new materials with interesting catalytic, magnetic, or optical properties.

The synthesis of Schiff base ligands and their subsequent complexation with various metal ions is a common strategy in coordination chemistry. researchgate.netnih.govekb.eg These ligands, often derived from the condensation of an amine and an aldehyde or ketone, can form stable complexes with metals like Co(II), Cu(II), and Zn(II). researchgate.net The resulting metal complexes can be characterized by various spectroscopic and analytical techniques to determine their stoichiometry, geometry, and coordination modes. researchgate.netekb.eg

For example, fluorinated Schiff base ligands have been used to synthesize new Co(II), Cu(II), and Zn(II) metal complexes. researchgate.net The characterization of these complexes revealed a 1:2 (M:L) stoichiometry and different coordination behaviors of the ligand. researchgate.net Similarly, platinum(II) complexes containing 1,2-diamino-1-(4-fluorophenyl)-2-alkanol ligands have been synthesized to investigate the influence of hydroxyl groups on their properties. researchgate.net

The table below provides examples of ligands and the metal complexes they form, highlighting the versatility of this approach.

| Ligand Type | Metal Ions | Resulting Complex Properties |

| Fluorinated Schiff Base | Co(II), Cu(II), Zn(II) | 1:2 metal-to-ligand stoichiometry with varying coordination modes. researchgate.net |

| Schiff Base bis-hydrazones | Cu(II), Co(II), Sm(III), Gd(III), Tb(III) | Coordination through oxygen and nitrogen atoms of carbonyl and azomethine groups. nih.gov |

| 1,2-diamino-1-(4-fluorophenyl)alkanol | Platinum(II) | Improved water solubility and decreased lipophilicity. researchgate.net |

| (Fluorosalicylidene)amino thiohydantoin | Mn(II), Co(II), Cu(II), Zn(II) | Coordination through azomethine nitrogen, phenolic oxygen, and thiocarbonyl sulfur. ekb.eg |

| Modified Cysteine | Technetium-99m | Formation of both hydrophilic and lipophilic complexes depending on the modification of the carboxylic acid group. osti.gov |

This table illustrates the diversity of metal complexes that can be prepared from various organic ligands, some of which are structurally related to the core concepts of functionalized phenyl alkanols.

Investigation of Substituent Effects on Reactivity and Selectivity in Chemical Transformations

The substituents on an aromatic ring can profoundly influence the reactivity and selectivity of a molecule in chemical transformations. The fluorine atom in this compound, being an electron-withdrawing group, can affect the reactivity of the phenyl ring and the adjacent functional groups.

The study of substituent effects is a cornerstone of physical organic chemistry. For instance, the ability of density functional theory (DFT) to compute changes in the proton affinity of substituted phenols can be used to predict reactivities in electrophilic aromatic substitution reactions. dntb.gov.ua These theoretical calculations help in understanding how substituents like fluorine alter the electron distribution and, consequently, the reactivity of the aromatic ring.

In the context of deoxyfluorination of alcohols, the presence of different functional groups can lead to high selectivity. For example, borane-mediated deoxyfluorination has shown high secondary (2°)-selectivity in competition reactions with primary (1°), tertiary (3°), and benzylic alcohols. nih.gov This selectivity arises from the electronic and steric effects of the substituents near the alcohol group.

Furthermore, the electronics of substituents on NHC-boranes can direct the reactivity of the resulting boreniums, steering the reaction selectively towards either B-substitution or Lewis base exchange. researchgate.net This demonstrates how subtle changes in the electronic nature of substituents can have a dramatic impact on the outcome of a chemical reaction.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 3-(4-Fluorophenyl)butan-2-ol, and how can reaction conditions be optimized for high yield?

- Methodological Answer :

- Catalytic Hydrogenation : Reduce 3-(4-Fluorophenyl)but-2-en-2-ol using 5 mol% Pd/C under H₂ (1 atm) in ethanol at 25°C. Monitor via TLC until starting material consumption.

- Ketone Reduction : Treat 3-(4-Fluorophenyl)butan-2-one with NaBH₄ in ethanol at 0–5°C for 2 hours. Quench with aqueous NH₄Cl and extract with dichloromethane.

- Optimization Tips :

- Temperature Control : Maintain <10°C during reduction to prevent over-reduction.

- Solvent Choice : Use polar aprotic solvents (e.g., THF) to enhance NaBH₄ reactivity.

- Chiral Synthesis : Employ Ru-BINAP catalysts for enantioselective hydrogenation (≥90% ee).

- Validation: GC-MS or HPLC confirms purity (>98%), and chiral HPLC measures enantiomeric excess .

Q. Which spectroscopic techniques are most effective for characterizing this compound's structure and purity?

- Methodological Answer :

- ¹H/¹³C NMR : Identify fluorophenyl protons (δ 7.2–7.4 ppm) and hydroxyl proton (δ 1.5–2.0 ppm). Carbon signals at δ 70–75 ppm confirm the alcohol group.

- IR Spectroscopy : Detect O-H stretch (~3400 cm⁻¹) and C-F vibration (~1220 cm⁻¹).

- GC-MS/HPLC : Quantify purity using area normalization (retention time: 8.2 min in C18 column, methanol:water 70:30).

- Chiral Analysis : Use Chiralpak IC-3 column with hexane:isopropanol (90:10) to resolve enantiomers (ee >99%) .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-fluorophenyl group influence the reactivity of this compound in substitution reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing fluorine directs electrophilic substitution to the meta position. Kinetic studies (e.g., nitration) show 30% slower reaction rates vs. non-fluorinated analogs.

- Steric Effects : The butan-2-ol chain hinders nucleophilic attack at the β-carbon. Use bulky bases (e.g., LDA) to deprotonate the hydroxyl group selectively.

- Computational Validation : DFT (B3LYP/6-31G*) calculates charge density on the fluorophenyl ring, showing reduced nucleophilicity at the ortho position .

Q. What computational methods model the interaction of this compound with biological targets, and how are these validated experimentally?

- Methodological Answer :

- Docking Simulations : AutoDock Vina predicts binding to cytochrome P450 (binding energy ≤ −8.5 kcal/mol).

- Molecular Dynamics : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes (RMSD < 2 Å).

- Experimental Validation :

- Surface Plasmon Resonance (SPR) : Measure KD values (e.g., 2.3 µM for kinase inhibition).

- Enzyme Assays : Determine IC₅₀ using fluorogenic substrates (e.g., 15 µM for CYP3A4 inhibition).

- Discrepancies >10% between simulation and experimental data require reparameterization of force fields .

Q. What strategies mitigate racemization during the synthesis of enantiomerically pure this compound?

- Methodological Answer :

- Low-Temperature Synthesis : Conduct reactions at −20°C in hexane/ethyl acetate to slow racemization.

- Enzymatic Resolution : Use Candida antarctica lipase B to hydrolyze esters of the undesired enantiomer (ee >95%).

- Continuous-Flow Systems : Reduce residence time at elevated temperatures (30 s at 50°C vs. 2 h batch).

- Racemization Monitoring : Track ee via chiral HPLC hourly; Arrhenius plots identify critical thresholds (e.g., T > 40°C accelerates racemization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.